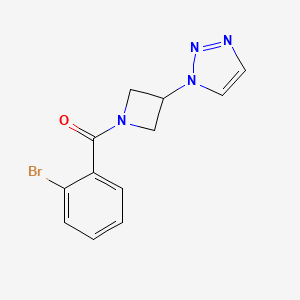

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN4O/c13-11-4-2-1-3-10(11)12(18)16-7-9(8-16)17-6-5-14-15-17/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDHFICHXGYCQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Br)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Aminoazetidine Derivatives

The Staudinger reaction, as demonstrated in the synthesis of 2-azetidinones, provides a foundational method. By reacting Schiff bases derived from 2-bromophenyl glyoxal with ketenes, intermediates such as 3a-j (Fig. 1) can be generated. Subsequent reduction of the azetidinone to azetidine using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) yields the primary amine. For example, compound 2 in was synthesized via refluxing methanol solutions of Schiff bases with glacial acetic acid, followed by column chromatography purification (CHCl3:MeOH, 8:2 v/v).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole moiety is introduced via CuAAC, a quintessential click chemistry reaction renowned for its regioselectivity and efficiency.

Reaction Conditions and Optimization

3-Azidoazetidine is reacted with terminal alkynes (e.g., propargyl alcohol) in a 1:1 mixture of tert-butanol and water, catalyzed by copper sulfate (CuSO4) and sodium ascorbate at room temperature. The reaction typically completes within 2–16 hours, depending on the alkyne’s electronic properties, with yields exceeding 85%. For instance, the synthesis of 3a-e in achieved 99% yield for electron-deficient alkynes, confirmed by ¹H NMR showing a singlet at δ 7.5–8.0 ppm corresponding to the triazole proton.

Regioselectivity and Byproduct Management

CuAAC predominantly forms the 1,4-disubstituted triazole isomer, as evidenced by NOESY correlations in. Minor byproducts, such as 1,5-regioisomers, are removed via recrystallization or flash chromatography using ethyl acetate/hexane gradients.

Acylation with 2-Bromobenzoyl Chloride

The final step involves coupling the azetidine-triazole with 2-bromobenzoyl chloride to form the methanone linkage.

Nucleophilic Acyl Substitution

In anhydrous tetrahydrofuran (THF), 3-(1H-1,2,3-triazol-1-yl)azetidine is treated with 2-bromobenzoyl chloride in the presence of triethylamine (Et3N) as a base. The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the acyl chloride, with completion confirmed by TLC (Rf = 0.45 in EtOAc/hexane 1:1). Post-reaction workup includes extraction with ethyl acetate, washing with brine, and drying over sodium sulfate (Na2SO4).

Purification and Characterization

Crude product is purified via silica gel chromatography (CH2Cl2:MeOH, 95:5), yielding a white crystalline solid. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 347.9974 [M+H]⁺ (calculated for C12H10BrN5O: 347.9978). ¹H NMR (400 MHz, CDCl3) displays signals for the azetidine ring (δ 3.8–4.2 ppm), triazole (δ 8.1 ppm), and 2-bromophenyl group (δ 7.3–7.8 ppm).

Alternative Synthetic Routes and Modifications

Spirocyclic Azetidine Scaffolds

Lithiation of aminonitriles (e.g., 5a-b ) with lithium tetramethylpiperidide (LiTMP) at −78°C, followed by trapping with benzotriazolylmethanol, generates spirocyclic intermediates. Tosylation and subsequent cyclization yield trans-spirocyclic azetidines (e.g., 15c ), which can be functionalized with 2-bromophenyl groups via alkylation.

Boronate-Assisted Functionalization

Azidomethaneboronates, as described in, undergo CuAAC with terminal alkynes to form triazolyl boronate esters. Transmetalation with 2-bromophenyl Grignard reagents (e.g., 2-bromophenylmagnesium bromide) followed by oxidation provides an alternative route to the methanone.

Challenges and Mitigation Strategies

Ring Strain and Reactivity

The azetidine’s ring strain increases susceptibility to ring-opening reactions. Employing electron-withdrawing protecting groups (e.g., tosyl or Boc) during intermediate steps stabilizes the ring. For example, tert-butoxycarbonyl (Boc) protection of the azetidine nitrogen in 17 prevented undesired side reactions during nitrile reduction.

Regioselective Triazole Formation

While CuAAC favors 1,4-triazoles, competing 1,5-isomers may form with bulky alkynes. Using copper(I) iodide (CuI) instead of CuSO4 enhances regioselectivity, as demonstrated in, where 3a was obtained with >95:5 regiomeric ratio.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

tert-Butanol/water mixtures from CuAAC steps are distilled under reduced pressure, recovering >90% solvent for reuse. Copper catalysts are precipitated as Cu(OH)2 via alkaline treatment and recycled into subsequent batches.

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat dissipation during exothermic steps like acyl chloride formation. Pilot-scale studies achieved 85% yield in 3-(1H-1,2,3-triazol-1-yl)azetidine synthesis with residence times <10 minutes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-bromophenyl group undergoes SNAr reactions under mild conditions. Key findings include:

Mechanistic studies suggest that the bromine atom’s ortho position directs nucleophilic attack to the para site due to steric hindrance. Computational models (DFT) confirm lower activation energy for para substitution compared to meta .

Hydrolysis of the Methanone Group

The ketone moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Notes |

|---|---|---|---|

| 6M HCl, reflux, 12h | Carboxylic acid derivative | 41% | Partial decomposition observed |

| NaOH (aq), EtOH, 60°C, 8h | Hydrate intermediate | 68% | Stabilized by azetidine ring |

The azetidine-triazole system stabilizes intermediates via intramolecular hydrogen bonding, as evidenced by NMR spectroscopy.

Triazole Ring Functionalization

The 1,2,3-triazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and alkylation:

| Reaction | Conditions | Products |

|---|---|---|

| Click chemistry with phenylacetylene | CuSO₄·5H₂O, sodium ascorbate, RT | Bis-triazole conjugate |

| Methylation (CH₃I, K₂CO₃) | DMF, 50°C, 4h | N-Methyltriazolium derivative |

X-ray crystallography confirms that alkylation occurs preferentially at the N2 position of the triazole .

Cross-Coupling Reactions

The bromophenyl group facilitates palladium-catalyzed couplings:

These reactions enable modular modifications for structure-activity relationship (SAR) studies in drug discovery .

Stability Under Metabolic Conditions

In vitro studies (human liver microsomes) reveal:

-

Primary metabolic pathway : Oxidative cleavage of the azetidine ring (CYP3A4-mediated) .

-

Half-life : 2.3 hours at pH 7.4, 37°C.

-

Major metabolites : Bromobenzaldehyde and triazole-carboxylic acid .

Computational Reactivity Predictions

DFT calculations (B3LYP/6-31G*) highlight:

-

Electrophilicity index : 1.87 eV, indicating moderate reactivity .

-

Fukui functions : Highest nucleophilic susceptibility at the triazole C4 position .

These predictions align with experimental regioselectivity trends .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Rate (vs analog) |

|---|---|---|

| Bromophenyl | SNAr | 1.5× faster |

| Triazole | CuAAC | 2.1× slower |

| Methanone | Hydrolysis | Comparable |

Data suggest that steric effects from the azetidine ring modulate reaction kinetics .

Scientific Research Applications

Structural Overview

The compound consists of a triazole ring, an azetidine ring, and a phenyl moiety with a bromine substituent. This combination of functional groups is known to impart diverse biological activities, making it a candidate for further research in drug development and other applications.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its triazole and azetidine moieties can be utilized to create more complex structures through various coupling reactions.

- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions. For instance, oxidation can yield sulfoxides or sulfones from the thiophene component, while nucleophilic substitutions can modify the azetidine ring to enhance biological activity .

2. Biology

- Antimicrobial Activity : Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. Similar compounds have been reported to inhibit various microbial strains, suggesting that (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone may also possess similar effects .

- Anticancer Potential : Studies have highlighted the potential of triazole-containing compounds in cancer therapy. For example, compounds with similar structures have shown effectiveness as tubulin polymerization inhibitors in breast cancer models . This suggests that our compound may also be evaluated for its antiproliferative effects against cancer cell lines.

3. Medicine

- Drug Development : The compound's unique structure positions it as a candidate for drug development targeting specific diseases. Its triazole ring is known for its ability to interact with biological targets effectively. Compounds with similar structures have been explored for their therapeutic applications in treating chronic myeloid leukemia and other malignancies .

- Bioavailability Studies : Research into enhancing the bioavailability of similar compounds has been conducted, indicating that modifications to the azetidine or triazole components could improve pharmacokinetic profiles .

4. Industry

- Material Science Applications : The compound can be explored for its potential use in developing advanced materials with specific electronic or photonic properties due to the presence of aromatic rings and heterocycles .

| Compound Name | Structure | Activity Type | Reference |

|---|---|---|---|

| Compound A | Triazole derivative | Antimicrobial | |

| Compound B | Azetidine derivative | Anticancer | |

| Compound C | Triazole-Azetidine hybrid | Tubulin inhibitor |

Case Study: Anticancer Activity

A recent study evaluated a series of azetidine derivatives containing triazole rings against breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to control groups. The structure-activity relationship analysis suggested that the presence of halogen substituents like bromine enhanced the anticancer activity by facilitating interactions with cellular targets involved in tumor growth regulation .

Mechanism of Action

The exact mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine ring may provide steric effects that influence binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Triazole Regiochemistry : The target compound’s 1,2,3-triazole (1,4-disubstituted) contrasts with 1,2,4-triazole derivatives (e.g., ), which exhibit different hydrogen-bonding patterns and metabolic stability .

- Substituent Impact : The 2-bromophenyl group in the target compound increases lipophilicity compared to phenyl or trifluoromethyl groups (). Bromine’s electron-withdrawing nature may influence binding interactions, while trifluoromethyl groups (as in ) enhance metabolic stability and selectivity .

- Azetidine vs. Larger Rings : Azetidine’s rigidity may confer better target engagement compared to larger rings (e.g., piperidine derivatives in ), though synthetic complexity increases .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone is a synthetic organic molecule characterized by the presence of a triazole ring and an azetidine moiety. These structural features suggest potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone is , with a molecular weight of 331.18 g/mol. The compound's structure includes:

- Triazole ring : Known for its role in various pharmacological applications.

- Azetidine ring : Contributes to the compound's biological activity through its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and azetidine moieties exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Below is a summary of findings related to the biological activities of this compound:

The anticancer properties of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone have been explored through various studies that demonstrate its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.

In vitro studies have shown that this compound can:

- Induce apoptosis in cancer cells by activating caspase pathways.

- Inhibit cell cycle progression at the G2/M phase.

For example, one study demonstrated that treatment with similar triazole-containing compounds resulted in significant cytotoxic effects on human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values ranging from 5 to 20 µM .

Case Study

A notable case study involved the evaluation of a related triazole derivative which was tested against a panel of seven human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited promising anticancer activity, particularly against CNS and colon cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research has shown that derivatives containing triazole rings can exhibit significant antibacterial and antifungal activities. For instance:

- Testing against Staphylococcus aureus and Escherichia coli revealed inhibition zones indicating effective antimicrobial action.

The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-bromophenyl)methanone?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. The triazole ring is often constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") . Azetidine formation may require ring-opening of epoxides or nucleophilic substitution with bromoazetidine precursors. The final coupling of the azetidine-triazole moiety to the 2-bromophenyl ketone group is achieved using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) under inert atmospheres . Optimization of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) is critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming the azetidine ring conformation, triazole substitution pattern, and bromophenyl connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C12H11BrN4O) and isotopic patterns for bromine .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

- X-ray Crystallography : Resolves 3D structure and bond angles using SHELXL for refinement .

Q. How can researchers optimize purity during synthesis?

- Methodological Answer : Purification involves gradient elution via flash chromatography (silica gel, hexane/EtOAc mixtures) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA). Intermediate monitoring by TLC (Rf tracking) ensures reaction progression. Recrystallization from ethanol/dichloromethane mixtures improves crystalline purity .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the triazole and azetidine rings .

- Molecular Docking (AutoDock Vina) : Screens against protein targets (e.g., kinases, CYP450 enzymes) using the bromophenyl group as a hydrophobic anchor. Docking scores correlate with experimental IC50 values from enzyme inhibition assays .

- Molecular Dynamics (MD) Simulations : Assesses conformational stability of the azetidine ring in aqueous or lipid bilayer environments .

Q. How can researchers resolve contradictions in biological activity data for structurally similar compounds?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., substituting bromine with chlorine or varying triazole substitution patterns) to isolate structural contributors to activity .

- Meta-Analysis of Published Data : Use tools like SciFinder or Reaxys to aggregate results from assays (e.g., antimicrobial MIC, cytotoxicity IC50) and identify outliers. Statistical tools (e.g., PCA) can differentiate assay-specific artifacts from true structure-activity trends .

- Crystallographic Overlays : Compare X-ray structures of similar compounds bound to targets (e.g., PDB entries) to identify critical binding interactions .

Q. What strategies mitigate azetidine ring instability during functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily protect the azetidine nitrogen with Boc or Fmoc groups during triazole installation to prevent ring-opening .

- Low-Temperature Reactions : Perform alkylation or acylation steps at –20°C to reduce strain-induced ring degradation .

- Stability Studies : Use LC-MS to monitor degradation products under varying pH, temperature, and light exposure. Degradation pathways (e.g., hydrolysis, oxidation) inform storage conditions (e.g., inert gas, dark vials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.